

Synthesis of 4-Methyl-3-nitrobenzenesulfonamide from p-toluenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Methyl-3-nitrobenzenesulfonamide
Cat. No.:	B104620

[Get Quote](#)

Synthesis of 4-Methyl-3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-methyl-3-nitrobenzenesulfonamide** from p-toluenesulfonamide. This transformation is a key step in the preparation of various compounds with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical process, including detailed experimental protocols, key quantitative data, and visual representations of the synthesis workflow.

Overview of the Synthesis

The synthesis of **4-methyl-3-nitrobenzenesulfonamide** from p-toluenesulfonamide is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The presence of the electron-donating methyl group and the electron-withdrawing sulfonamide group on the benzene ring directs the incoming nitro group primarily to the position ortho to the methyl group and meta to the sulfonamide group. The reaction is typically carried out using a

mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures to ensure regioselectivity and to manage the exothermic nature of the reaction.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material and the product is presented in the table below.

Property	p-Toluenesulfonamide	4-Methyl-3-nitrobenzenesulfonamide
IUPAC Name	4-Methylbenzenesulfonamide	4-Methyl-3-nitrobenzenesulfonamide
CAS Number	70-55-3[1]	406233-31-6 (for fluoro analog)
Molecular Formula	C ₇ H ₉ NO ₂ S[1]	C ₇ H ₈ N ₂ O ₄ S
Molecular Weight	171.22 g/mol [1]	216.22 g/mol [2]
Melting Point	136-139 °C	Not available
Appearance	White crystalline solid	Not available
Solubility	Soluble in ethanol, acetone, and hot water	Not available

Experimental Protocol

The following protocol is a representative procedure for the synthesis of **4-methyl-3-nitrobenzenesulfonamide** based on established methods for the nitration of similar aromatic compounds.[3][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.

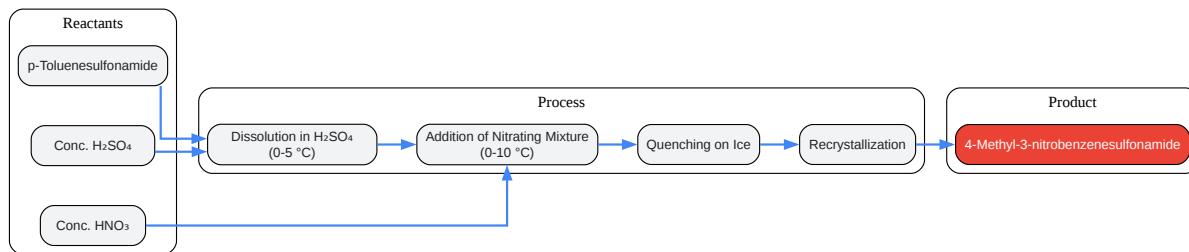
Materials:

- p-Toluenesulfonamide

- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Crushed Ice
- Distilled Water
- Sodium Bicarbonate (Saturated Solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethanol or Methanol (for recrystallization)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Thermometer
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator


Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonamide (1 equivalent) in concentrated sulfuric acid (approximately 3-5 equivalents) with cooling in an ice bath. Stir the mixture until all the solid has dissolved, maintaining the temperature between 0 and 5 °C.

- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of p-toluenesulfonamide from the dropping funnel. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition to control the exothermic reaction and prevent the formation of dinitro byproducts.^[3]
- Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude **4-methyl-3-nitrobenzenesulfonamide**.
- Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral to pH paper.
- Neutralization and Extraction (Optional): The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any residual acids, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure **4-methyl-3-nitrobenzenesulfonamide**.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of **4-methyl-3-nitrobenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Caption: Chemical reaction scheme.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-methyl-3-nitrobenzenesulfonamide**. Please note that the yield is representative and can vary based on the specific reaction conditions and scale.

Parameter	Value	Reference
Molar Ratio (p-Toluenesulfonamide : HNO ₃)	1 : 1.1	[3]
Reaction Temperature	0 - 10 °C	[3][4]
Reaction Time	1 - 2 hours (post-addition)	[4]
Typical Yield	80-90% (based on analogous reactions)	[4]

Safety Considerations

- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
- The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.
- Always add acid to water, not the other way around, when preparing dilutions.
- Dispose of all chemical waste according to institutional safety guidelines.

This technical guide provides a comprehensive framework for the synthesis of **4-methyl-3-nitrobenzenesulfonamide**. Researchers are encouraged to consult the cited literature and perform a thorough risk assessment before undertaking this procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 2. N-Methyl-3-nitrobenzenesulfonamide | C7H8N2O4S | CID 579071 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cerritos.edu [cerritos.edu]
- To cite this document: BenchChem. [Synthesis of 4-Methyl-3-nitrobenzenesulfonamide from p-toluenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104620#synthesis-of-4-methyl-3-nitrobenzenesulfonamide-from-p-toluenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com